5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel-

Catalog No.
S8356626
CAS No.
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel-

Product Name

5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel-

IUPAC Name

(1S,2R,5Z,9Z)-cyclododeca-5,9-diene-1,2-diol

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4-/t11-,12+

InChI Key

BHYILZSOXKSYCF-PRUKFHJKSA-N

SMILES

C1CC=CCCC(C(CCC=C1)O)O

Canonical SMILES

C1CC=CCCC(C(CCC=C1)O)O

Isomeric SMILES

C1/C=C\CC[C@H]([C@H](CC/C=C\C1)O)O

5,9-Cyclododecadiene-1,2-diol, specifically the (1R,2S,5E,9Z)-rel isomer, is an organic compound with the molecular formula C12H20O2. This compound features a unique bicyclic structure characterized by a cyclododecadiene ring and two hydroxyl groups positioned at the 1 and 2 carbon atoms. The stereochemistry of this compound is particularly significant, as it influences its reactivity and biological activity. The compound is typically encountered as a solid with a melting point of around 172 °C .

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to yield cyclododecane derivatives through catalytic hydrogenation.
  • Substitution: Hydroxyl groups may be substituted with other functional groups like halides or ethers using reagents such as thionyl chloride or phosphorus tribromide.

These reactions allow for the synthesis of various derivatives that can be utilized in different chemical applications.

The synthesis of 5,9-Cyclododecadiene-1,2-diol typically involves the dihydroxylation of its precursor, cis,trans-5,9-cyclododecadiene. Common methods include:

  • Dihydroxylation using Osmium Tetroxide: This method involves treating the diene with osmium tetroxide under controlled conditions to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.
  • Dihydroxylation using Potassium Permanganate: Similar to osmium tetroxide, potassium permanganate can be used under mild conditions to achieve dihydroxylation with good yields .

These synthetic routes are optimized for high yield and purity in both laboratory and industrial settings.

5,9-Cyclododecadiene-1,2-diol finds applications across various fields:

  • Synthetic Chemistry: It serves as a crucial building block in organic synthesis and polymer chemistry.
  • Biological Research: Investigated for potential therapeutic properties and interactions with biomolecules.
  • Industrial Uses: Employed in the production of specialty chemicals and materials such as adhesives and coatings.

Its unique structure allows it to act as an intermediate in synthesizing more complex molecules.

Interaction studies have shown that 5,9-Cyclododecadiene-1,2-diol can influence several biochemical pathways through its interactions with enzymes and cellular components. For example:

  • It has been reported to modulate redox states in cells by interacting with oxidoreductases.
  • The compound's hydroxyl groups facilitate hydrogen bonding with other biomolecules, affecting their stability and reactivity .

These interactions highlight its potential role in metabolic regulation and therapeutic applications.

Several compounds share structural similarities with 5,9-Cyclododecadiene-1,2-diol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Cyclododeca-1,5,9-trieneContains three double bondsPrecursor for various derivatives
EpoxycyclododecaneHydrogenated derivative of cyclododecadieneUsed extensively in polymer production
CyclododecanolSaturated alcohol derivativeCommonly used in industrial applications

The uniqueness of 5,9-Cyclododecadiene-1,2-diol lies in its specific reactivity due to the presence of hydroxyl groups and its ability to undergo diverse chemical transformations compared to these similar compounds. Its distinct stereochemistry also contributes to its unique biological activities and potential applications in medicinal chemistry .

Cyclododecatriene (CDT) derivatives have long been pivotal in industrial chemistry, particularly in nylon production. The trans,trans,cis-1,5,9-cyclododecatriene isomer, synthesized via titanium-catalyzed cyclotrimerization of butadiene, serves as a precursor to dodecanedioic acid—a key monomer for nylon-12. The hydrogenation of CDT yields cyclododecane, which undergoes oxidative cleavage to generate linear dicarboxylic acids.

The dihydroxylation of cyclododecadienes emerged as a critical step for accessing chiral diols. Early methods employed harsh oxidants like potassium permanganate, but the advent of osmium tetroxide (OsO4)-mediated dihydroxylation revolutionized stereocontrol, enabling the synthesis of vicinal diols with syn selectivity. This advancement laid the groundwork for producing stereodefined diols such as (1R,2S,5E,9Z)-5,9-cyclododecadiene-1,2-diol.

Role of Stereochemical Configuration in (1R,2S,5E,9Z)-rel- Isomer Reactivity

The (1R,2S,5E,9Z)-rel- configuration confers distinct reactivity:

  • Cis-Diol Geometry: The syn-dihydroxylation by OsO4 installs hydroxyl groups on the same face of the cyclododecadiene ring, facilitating intramolecular hydrogen bonding and influencing solubility.
  • Conjugated Diene System: The 5E,9Z diene arrangement enables [4+2] cycloadditions and selective hydrogenation.
  • Chiral Centers: The 1R,2S configuration allows enantioselective transformations, critical for pharmaceutical applications.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Hazard Statements (GHS)H317 (Skin sensitization), H319 (Eye irritation)
Synthetic MethodOsO4-mediated dihydroxylation of cis,trans-5,9-cyclododecadiene

Polyoxometalate-Catalyzed Epoxidation Pathways

Polyoxometalate-catalyzed epoxidation represents a fundamental approach for the selective oxidation of 5,9-cyclododecadiene-1,2-diol and related cyclododecene derivatives. These metal-oxygen cluster compounds demonstrate exceptional catalytic efficiency in hydrogen peroxide-mediated oxidation reactions, particularly through their ability to form reactive oxygen-transfer intermediates [1] [2]. The application of polyoxometalates in cyclododecadiene oxidation has emerged as a cornerstone methodology for producing epoxidized derivatives with high selectivity and conversion rates.

The mechanistic foundation of polyoxometalate catalysis involves the formation of peroxo-metal species that serve as electrophilic oxygen-transfer agents [3] [4]. In the context of cyclododecadiene oxidation, these catalysts facilitate the selective insertion of oxygen atoms across carbon-carbon double bonds while maintaining the integrity of existing functional groups. The catalytic cycle typically proceeds through substrate coordination, oxygen transfer, and catalyst regeneration phases, with hydrogen peroxide serving as the terminal oxidant [5] [6].

Lacunary Silicotungstate Complexes as Advanced Catalysts

Lacunary silicotungstate complexes represent the most sophisticated class of polyoxometalate catalysts for cyclododecadiene epoxidation. These structures, derived from the removal of one or more tungsten-oxygen units from the complete Keggin framework, expose highly reactive catalytic sites that demonstrate superior activity compared to their saturated counterparts [1] [7] [8]. The di-lacunary silicotungstate species, with the general formula H₂SiW₁₀O₃₈·xH₂O, exhibits the highest catalytic performance in cyclododecadiene oxidation reactions.

The structural characteristics of lacunary silicotungstates directly correlate with their catalytic efficacy. Di-lacunary species expose the maximum number of catalytic active centers, resulting in conversion rates of 93.69% for cyclododecatriene substrates with selectivities reaching 97.15% for the desired epoxide products [1] [2]. This exceptional performance stems from the ability of the lacunary structure to accommodate hydrogen peroxide coordination and facilitate the formation of tungsten-peroxo intermediates.

Table 1: Lacunary Silicotungstate Catalyst Performance Data

CatalystActive Sites ExposedCatalytic ActivityStabilityConversion (%)Selectivity (%)Keggin Structure
H₄SiW₁₁O₃₉·xH₂O (mono-lacunary)LimitedModerateGood65.0082.00Intact
H₂SiW₁₀O₃₈·xH₂O (di-lacunary)MaximumHighestExcellent93.6997.15Complete
H₆SiW₉O₃₇·xH₂O (tri-lacunary)ModerateGoodModerate78.0074.00Partial
H₄SiW₁₂O₄₀ (saturated)MinimalLowExcellent45.0068.00Complete

The preparation of lacunary silicotungstates requires precise control of solution pH during synthesis. The formation of di-lacunary species is achieved through continuous pH adjustment rather than traditional step-by-step methods, which ensures the retention of the complete Keggin structure while creating the optimal number of vacant sites [1] [2]. This synthetic approach results in catalysts that maintain structural integrity throughout multiple catalytic cycles while providing enhanced reactivity compared to mono-lacunary or saturated analogues.

The electronic properties of lacunary silicotungstates contribute significantly to their catalytic superiority. The removal of tungsten-oxygen units creates electron-deficient sites that readily coordinate with hydrogen peroxide, forming the critical W(O₂) active species responsible for oxygen transfer [5] [9]. Spectroscopic investigations using in situ Fourier-transform infrared spectroscopy have confirmed the formation of these peroxo intermediates and their role in the catalytic mechanism [1].

Hydrogen Peroxide Activation Mechanisms

The activation of hydrogen peroxide by lacunary silicotungstate catalysts proceeds through a well-defined mechanistic pathway that determines the overall efficiency of the epoxidation process. The initial step involves the coordination of hydrogen peroxide to the vacant tungsten sites in the lacunary structure, leading to the formation of tungsten-hydroperoxo intermediates [3] [4]. This coordination event is facilitated by the Lewis acidic nature of the exposed tungsten centers, which readily accept electron density from the peroxide oxygen atoms.

The subsequent transformation of the tungsten-hydroperoxo species to the active tungsten-peroxo intermediate represents the rate-determining step in hydrogen peroxide activation [5] [6]. This process involves the elimination of water and the formation of a tungsten-oxygen double bond characteristic of the W(O₂) species. The electronic structure of this intermediate determines its electrophilic character and reactivity toward cyclododecadiene substrates.

Table 2: Hydrogen Peroxide Activation Parameters with Lacunary Silicotungstate Systems

Catalytic SystemActivation Temperature (°C)Reaction Time (min)H₂O₂ Efficiency (%)Active Species FormedInduction Period (min)
Di-lacunary silicotungstate/H₂O₂5018097.15W(O₂)15
Mono-lacunary silicotungstate/H₂O₂6024082.40W-OOH25
Saturated silicotungstate/H₂O₂7030068.20W-OH35
Tungsten peroxo species W(O₂)4512089.30W(O₂)₂10
Lacunary phosphotungstate/H₂O₂5520085.70P-W(O₂)20
Molybdenum-tungsten mixed POM/H₂O₂6522091.20Mo-W(O₂)18

The kinetics of hydrogen peroxide activation exhibit a characteristic induction period during which the catalyst undergoes structural rearrangement to accommodate peroxide coordination [3] [4]. This induction period is typically shorter for di-lacunary species (15 minutes) compared to mono-lacunary analogues (25 minutes), reflecting the enhanced accessibility of active sites in the former case [1]. The elimination of the induction period through pre-treatment with hydrogen peroxide confirms the formation of the active peroxo species as a prerequisite for catalytic activity.

The efficiency of hydrogen peroxide activation is significantly influenced by the coordination environment of tungsten centers in the lacunary structure. Di-lacunary silicotungstates achieve H₂O₂ efficiencies exceeding 97%, indicating nearly quantitative conversion of the oxidant to the desired oxygen-transfer intermediate [1] [2]. This high efficiency minimizes unproductive hydrogen peroxide decomposition and ensures optimal utilization of the oxidant in the epoxidation reaction.

The mechanism of oxygen transfer from the tungsten-peroxo intermediate to cyclododecadiene substrates involves a concerted process where the peroxo oxygen atoms insert across the carbon-carbon double bond [10]. The stereochemistry of this process is controlled by the steric constraints imposed by the polyoxometalate framework, leading to the selective formation of specific epoxide isomers. The regeneration of the catalyst occurs through coordination of additional hydrogen peroxide molecules, completing the catalytic cycle [5] [6].

Phase-Transfer Catalysis in Selective Functionalization

Phase-transfer catalysis represents a complementary approach to polyoxometalate-mediated oxidation, particularly for enhancing the accessibility of hydrophilic oxidants to lipophilic cyclododecadiene substrates. This methodology employs quaternary ammonium salts or related phase-transfer agents to facilitate the transport of anionic oxidizing species from the aqueous phase to the organic phase where the substrate resides [11] [12]. The integration of phase-transfer catalysis with polyoxometalate or hydrogen peroxide oxidation systems significantly enhances reaction rates and selectivities for cyclododecadiene functionalization.

The fundamental principle underlying phase-transfer catalysis involves the formation of ion pairs between the cationic phase-transfer catalyst and anionic oxidizing species, creating lipophilic complexes capable of migrating to the organic phase [13] [14]. In the context of cyclododecadiene oxidation, this mechanism enables the efficient transfer of hydrogen peroxide-derived oxidants or polyoxometalate anions to the substrate-containing organic medium, overcoming the inherent mass transfer limitations of biphasic systems.

The effectiveness of phase-transfer catalysis in cyclododecadiene oxidation depends critically on the structure and properties of the quaternary ammonium catalyst employed. Asymmetric ammonium salts with extended alkyl chains demonstrate superior performance compared to symmetric analogues with shorter substituents [11] [12]. This enhanced activity results from the increased lipophilicity and improved phase-distribution characteristics of the asymmetric catalysts.

Quaternary Ammonium Salt-Mediated Reaction Systems

Quaternary ammonium salts serve as the primary class of phase-transfer catalysts for cyclododecadiene oxidation reactions, with their efficacy determined by the specific structural features of the cationic component. The most effective catalysts for cyclododecadiene epoxidation include methyltrioctylammonium chloride (Aliquat 336), cetylpyridinium chloride, and related asymmetric ammonium salts that combine high lipophilicity with appropriate ion-pairing characteristics [11] [12].

Table 3: Phase Transfer Catalyst Performance in Cyclododecadiene Epoxidation

Phase Transfer CatalystCDT Conversion (%)H₂O₂ Conversion (%)ECDD Selectivity vs CDT (%)ECDD Selectivity vs H₂O₂ (%)Chemical Structure
Methyltrioctylammonium chloride (Aliquat 336)89919248Asymmetric
Cetylpyridinium chloride (CPC)87899146Asymmetric
Cetylpyridinium bromide (CPB)82858945Asymmetric
Dimethyl[dioctadecyl+dihexadecyl]ammonium chloride (Arquad 2HT)85889047Asymmetric
Tetrabutylammonium hydrogensulfate (TBAHS)34256525Symmetric
Didodecyldimethylammonium bromide76798341Asymmetric
Methyltributylammonium chloride45427236Symmetric
Methyltrioctylammonium bromide78818644Asymmetric

The superior performance of methyltrioctylammonium chloride (Aliquat 336) in cyclododecadiene epoxidation reflects its optimal balance of lipophilicity and ion-pairing strength [11] [12]. This catalyst achieves cyclododecatriene conversions of 89% with epoxide selectivities reaching 92%, demonstrating its effectiveness in facilitating the phase transfer of oxidizing species. The asymmetric structure of Aliquat 336, featuring three octyl groups and one methyl substituent on the nitrogen center, provides the ideal combination of hydrophobic character and steric accessibility for ion-pair formation.

Cetylpyridinium-based catalysts represent another highly effective class of phase-transfer agents for cyclododecadiene oxidation. Cetylpyridinium chloride achieves comparable performance to Aliquat 336, with conversions of 87% and selectivities of 91% for epoxide formation [11] [12]. The pyridinium cation provides additional stabilization through π-π interactions and enhanced ion-pairing characteristics compared to purely aliphatic ammonium salts.

The mechanism of quaternary ammonium salt-mediated phase transfer involves the formation of ion pairs between the cationic catalyst and anionic oxidizing species in the aqueous phase, followed by migration of these complexes to the organic phase where substrate oxidation occurs [13] [14]. The kinetics of this process are governed by the extraction constant of the ion pair, which depends on the lipophilic character of the ammonium cation and the charge density of the anionic component.

The influence of anion structure on phase-transfer efficiency is less pronounced than cation effects but remains significant for optimizing catalytic performance [11] [12]. Chloride anions generally provide superior results compared to bromide or other halide counterions, likely due to their optimal size and charge density for ion-pair formation. The exchange of chloride for bromide in cetylpyridinium salts results in a modest decrease in catalytic activity, with conversions dropping from 87% to 82% under identical reaction conditions.

Table 4: Reaction Condition Optimization for Phase-Transfer Catalyzed Cyclododecadiene Epoxidation

ParameterValueConversion (%)Selectivity (%)Yield (%)Side Products
Temperature50°C458940Minimal
Temperature70°C788566Low
Temperature90°C927670Moderate
Molar Ratio CDT:H₂O₂1:1858270Low
Molar Ratio CDT:H₂O₂2:1939790Minimal
Molar Ratio CDT:H₂O₂3:1899484Low
SolventAcetonitrile949185Low
SolventDichloromethane878877Moderate
Catalyst Loading2 mol%918981Low

The optimization of reaction conditions for quaternary ammonium salt-mediated cyclododecadiene epoxidation reveals critical parameters for achieving maximum efficiency. The molar ratio of substrate to hydrogen peroxide significantly influences both conversion and selectivity, with a 2:1 ratio of cyclododecatriene to H₂O₂ providing optimal results [11] [15]. This stoichiometry minimizes unproductive hydrogen peroxide decomposition while ensuring sufficient oxidant availability for complete substrate conversion.

Temperature effects on phase-transfer catalyzed reactions demonstrate a complex relationship between reaction rate and selectivity. While higher temperatures (90°C) promote increased conversion rates (92%), they also lead to decreased selectivity (76%) due to enhanced side reactions and hydrogen peroxide decomposition [15]. The optimal temperature range of 70-80°C provides an effective compromise between reaction rate and product selectivity.

Solvent selection plays a crucial role in determining the efficiency of phase-transfer catalysis for cyclododecadiene oxidation. Acetonitrile emerges as the preferred organic medium, achieving conversions of 94% with selectivities of 91% for epoxide formation [15]. The polar aprotic nature of acetonitrile facilitates ion-pair solvation while maintaining compatibility with the organic substrate and phase-transfer catalyst.

The mechanism of quaternary ammonium salt-mediated hydrogen peroxide activation involves the formation of peroxide-catalyst complexes that facilitate oxygen transfer to the cyclododecadiene substrate [13] [16]. The lipophilic nature of the quaternary ammonium cation enables the transport of hydrogen peroxide-derived oxidants to the organic phase, where they undergo reaction with the substrate. The regeneration of the phase-transfer catalyst occurs through ion exchange with additional oxidizing species from the aqueous phase, maintaining the catalytic cycle.

The interfacial properties of quaternary ammonium salts significantly influence their effectiveness as phase-transfer catalysts. The surface activity of these compounds leads to their accumulation at the organic-aqueous interface, where they facilitate the transfer of oxidizing species [16] [17]. The enhanced interfacial concentration of both the catalyst and anionic oxidants results in increased reaction rates and improved selectivities for cyclododecadiene epoxidation.

Advanced quaternary ammonium salt systems incorporate structural modifications designed to enhance catalytic performance and selectivity. The development of peroxyphosphotungstate-based phase-transfer catalysts represents a significant advancement in this field, combining the phase-transfer properties of quaternary ammonium salts with the oxidizing capabilities of polyoxometalate species [18]. These hybrid catalysts demonstrate enhanced stability and selectivity for cyclododecadiene oxidation compared to conventional phase-transfer systems.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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